6-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol
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Overview
Description
6-{[4-CHLORO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chloro and methylamino group, and a pyridazinol moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-CHLORO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with methylamine to introduce the methylamino group. This is followed by the substitution of the chloro group with a suitable nucleophile to form the desired triazine derivative. The final step involves the coupling of the triazine derivative with 3-pyridazinol under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 6-{[4-CHLORO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL .
Chemical Reactions Analysis
Types of Reactions
6-{[4-CHLORO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-{[4-CHLORO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[4-CHLORO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the triazine and pyridazinol moieties allows the compound to interact with multiple targets, making it a versatile molecule in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(methylamino)pyrimidine
- 6-Chloro-N-methyl-4-pyrimidinamine
- 4-Amino-6-chloro-2-(methylthio)pyrimidine
Uniqueness
Compared to similar compounds, 6-{[4-CHLORO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is unique due to its combination of a triazine ring with a pyridazinol moiety. This structural feature imparts distinct chemical and biological properties, making it more versatile and effective in various applications .
Properties
Molecular Formula |
C8H7ClN6O2 |
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Molecular Weight |
254.63 g/mol |
IUPAC Name |
3-[[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H7ClN6O2/c1-10-7-11-6(9)12-8(13-7)17-5-3-2-4(16)14-15-5/h2-3H,1H3,(H,14,16)(H,10,11,12,13) |
InChI Key |
IOJFYJPGAKOFQB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)Cl)OC2=NNC(=O)C=C2 |
Origin of Product |
United States |
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